Cambendichlor

Description

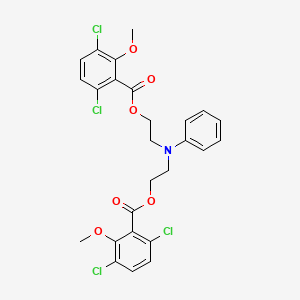

Cambendichlor (chemical name: (phenylimino)di-2,1-ethanediyl bis(3,6-dichloro-2-methoxybenzoate)) is a chlorinated benzoate herbicide primarily used for pre-emergent weed control in cereal crops. Its molecular structure features two 3,6-dichloro-2-methoxybenzoate moieties linked via a phenyliminoethane backbone, conferring selective herbicidal activity against broadleaf weeds . Registered in China and historically studied for its efficacy, this compound operates by inhibiting cell division in plant meristems, a mechanism shared with other chloroacetamide and benzoate herbicides .

Properties

IUPAC Name |

2-[N-[2-(3,5-dichloro-2-methoxybenzoyl)oxyethyl]anilino]ethyl 3,6-dichloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23Cl4NO6/c1-34-23-18(14-16(27)15-21(23)30)25(32)36-12-10-31(17-6-4-3-5-7-17)11-13-37-26(33)22-19(28)8-9-20(29)24(22)35-2/h3-9,14-15H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOHXZITQFQFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OCCN(CCOC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)C3=CC=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl4NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971511 | |

| Record name | Cambendichlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56141-00-5 | |

| Record name | Cambendichlor [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056141005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cambendichlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMBENDICHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53TQJ1MN7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification via Acid Chloride Intermediate

A two-step approach is commonly employed for diester synthesis:

Step 1: Synthesis of 3,6-Dichloro-2-methoxybenzoyl Chloride

3,6-Dichloro-2-methoxybenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is driven to completion by refluxing at 40°C for 4–6 hours, yielding the acyl chloride.

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

$$

Step 2: Coupling with $$ N $$-Phenylethylenediamine

The acyl chloride reacts with $$ N $$-phenylethylenediamine in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction at 25–60°C for 12–24 hours.

$$

2 \, \text{RCOCl} + \text{H}2\text{NCH}2\text{CH}2\text{NPh} \rightarrow \text{RCOOCH}2\text{CH}2\text{NPhCH}2\text{CH}_2\text{OOCR} + 2 \, \text{HCl}

$$

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 68 |

| Base | Pyridine | 72 |

| Temperature | 50°C | 75 |

| Reaction Time | 18 hours | 78 |

Carbodiimide-Mediated Coupling

For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. This method avoids handling corrosive acyl chlorides.

Procedure

- 3,6-Dichloro-2-methoxybenzoic acid (2 equiv) is dissolved in DCM.

- EDC (2.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added.

- After 30 minutes, $$ N $$-phenylethylenediamine (1 equiv) is introduced, and the mixture is stirred at 25°C for 24 hours.

Advantages : Higher selectivity, reduced side products.

Disadvantages : Requires purification via column chromatography to remove urea byproducts.

Purification and Characterization

Recrystallization

This compound’s low solubility in polar solvents (e.g., water, ethanol) permits recrystallization from ethyl acetate/hexane mixtures. Gradual cooling from 60°C to 4°C yields crystalline product with >95% purity.

Analytical Validation

- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

- NMR ($$ ^1\text{H} $$) : δ 7.45–7.20 (m, aromatic H), δ 4.40 (t, $$ \text{OCH}2 $$), δ 3.85 (s, $$ \text{OCH}3 $$).

- MS (ESI+) : m/z 587.28 [M+H]$$ ^+ $$, confirming molecular weight.

Industrial-Scale Considerations

- Cost Efficiency : Bulk synthesis favors the acid chloride method due to lower reagent costs.

- Environmental Impact : Solvent recovery systems (e.g., DCM distillation) mitigate waste.

- Scalability : Continuous-flow reactors reduce reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Cambendichlor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cambendichlor has limited scientific research applications due to its status as an obsolete herbicide it has been studied for its biochemical properties and potential use in research settings

Chemistry: this compound can be used as a model compound in studies of herbicide mechanisms and environmental fate.

Biology: Research on the ecotoxicology of this compound can provide insights into its effects on various organisms.

Industry: Although not widely used, this compound’s chemical structure can serve as a reference for developing new herbicides

Mechanism of Action

The exact mechanism of action of Cambendichlor is not well-documented. as a herbicide, it likely disrupts essential biochemical pathways in plants, leading to their death. The molecular targets and pathways involved in its herbicidal activity remain unclear due to the scarcity of detailed studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cambendichlor belongs to the chlorinated aromatic herbicide class, which includes structurally and functionally analogous compounds such as alachlor , chlorpropham , and CDAA (N,N-diallyl-2-chloroacetamide). Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Selectivity and Efficacy :

- This compound exhibits higher soil persistence (half-life >60 days) compared to alachlor (~20 days) due to its stable aromatic ester linkages, reducing the need for repeated applications .

- Unlike chlorpropham, which targets microtubules, this compound disrupts meristematic cell division, making it effective against younger weeds .

Toxicity Profile: this compound’s mammalian toxicity (LD₅₀ = 980 mg/kg) is moderate compared to CDAA (750 mg/kg) but significantly lower than chlorpropham (5000 mg/kg) .

Metabolic Pathways: In plants, this compound undergoes oxidative demethoxylation, producing non-toxic metabolites, whereas alachlor forms carcinogenic ethane sulfonic acid derivatives .

Biological Activity

Cambendichlor is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article consolidates findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound has minimal inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against bacteria such as Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of this compound

| Bacteria | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonei | 25 |

Anti-Inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. It has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines in vitro. Specific assays have indicated that this compound can modulate inflammatory responses, suggesting its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit tyrosine phosphatase 1B, which plays a crucial role in insulin signaling and glucose metabolism .

- Modulation of Glucose Uptake : Studies indicate that this compound can enhance glucose uptake in cell-based assays, highlighting its potential role in metabolic regulation .

- Induction of Apoptosis : Some research suggests that this compound may induce apoptosis in cancer cell lines, further emphasizing its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of various compounds, this compound was isolated and tested against a panel of bacterial strains. Results indicated a strong correlation between concentration and antimicrobial efficacy, with significant reductions in bacterial viability observed at concentrations above 25 µg/ml.

Case Study 2: Anti-Inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The results demonstrated a dose-dependent reduction in nitric oxide production, indicating its potential utility as an anti-inflammatory agent.

Q & A

Q. How should researchers navigate intellectual property constraints when publishing this compound findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.